molecular formula C25H25Br2NO6 B11125604 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-alaninate

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-alaninate

Cat. No.: B11125604
M. Wt: 595.3 g/mol
InChI Key: JNBJRIMLKDJQLH-UCFFOFKASA-N
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Description

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenone core, which is known for its diverse biological activities, and a dibromopropyl group, which can introduce unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Dibromopropyl Group: The dibromopropyl group can be introduced via a nucleophilic substitution reaction using 2,3-dibromopropanol and a suitable base.

    Coupling with the Propanoate Moiety: The final step involves coupling the chromenone derivative with 2-{[(benzyloxy)carbonyl]amino}propanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the dibromopropyl group.

    Substitution: The dibromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. It may also intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
  • **6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}pentanoate

Uniqueness

    Structural Features: The presence of the dibromopropyl group and the specific chromenone core makes this compound unique compared to its analogs.

    Reactivity: The dibromopropyl group introduces unique reactivity, allowing for diverse chemical modifications.

    Biological Activity: The specific structure may confer unique biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25Br2NO6

Molecular Weight

595.3 g/mol

IUPAC Name

[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C25H25Br2NO6/c1-14-9-21(29)33-23-15(2)22(18(11-20(14)23)10-19(27)12-26)34-24(30)16(3)28-25(31)32-13-17-7-5-4-6-8-17/h4-9,11,16,19H,10,12-13H2,1-3H3,(H,28,31)/t16-,19?/m0/s1

InChI Key

JNBJRIMLKDJQLH-UCFFOFKASA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)CC(CBr)Br

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)CC(CBr)Br

Origin of Product

United States

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